![molecular formula C8H14ClN3O B3107087 [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride CAS No. 1609400-94-3](/img/structure/B3107087.png)

[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride

Overview

Description

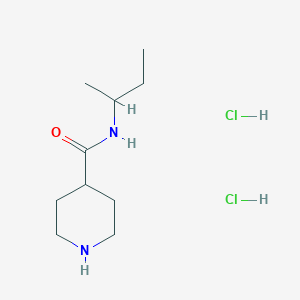

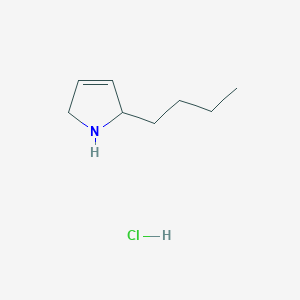

“[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1609400-94-3 . It has a molecular weight of 203.67 . The IUPAC name for this compound is 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine hydrochloride . It is stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been a subject of research . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, which is characteristic of 1,2,4-oxadiazoles . The InChI code for this compound is 1S/C8H13N3O.ClH/c1-9-5-4-7-10-8(12-11-7)6-2-3-6;/h6,9H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 203.67 .Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,2,4-oxadiazoles, exhibit a wide array of pharmacological activities. These activities span antimicrobial, anticancer, anti-inflammatory, and many other effects due to their ability to interact with various biomolecular targets. The broad range of activities is attributed to the oxadiazole core, which can be modified to enhance potency and specificity towards desired targets (Jalhan et al., 2017); (Wang et al., 2022).

Synthetic and Medicinal Chemistry

The oxadiazole ring, including both 1,2,4- and 1,3,4-oxadiazoles, is recognized for its favorable physical, chemical, and pharmacokinetic properties, making it an attractive scaffold in drug design. These properties facilitate hydrogen bond interactions with biomacromolecules, significantly increasing their pharmacological activity. Recent synthetic advances have focused on developing new oxadiazole-containing compounds with enhanced biological activities and improved safety profiles (Nayak & Poojary, 2019); (Chaudhary & Upadhyay, 2022).

Metal-Ion Sensing and Material Science Applications

1,3,4-Oxadiazole derivatives have shown potential in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. These properties make them suitable for sensing applications, including the detection of metal ions, highlighting their versatility beyond pharmacological activities (Sharma et al., 2022).

Mechanism of Action

Target of Action

The primary targets of [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride are currently unknown

Mode of Action

It is known that the oxadiazole ring structure in the compound can interact with biological targets, potentially influencing their function .

Biochemical Pathways

Oxadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

properties

IUPAC Name |

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-9-5-4-7-10-8(12-11-7)6-2-3-6;/h6,9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWBMNVXFWUBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NOC(=N1)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)

![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3107047.png)

![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)

![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/structure/B3107059.png)

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3107067.png)

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3107076.png)